(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol
Overview
Description
(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol is a carbohydrate derivative that has garnered significant interest in scientific research due to its unique structural properties and biological activities This compound is a type of alkyl galactofuranoside, where an octyl group is attached to the galactofuranose sugar ring
Mechanism of Action
Target of Action
The primary target of Octyl D-Galactofuranoside is Aquaporin Z , a protein found in Escherichia coli . This compound also exhibits bacteriostatic activity against Mycobacterium smegmatis , a non-pathogenic model of M. tuberculosis .
Mode of Action
Octyl D-Galactofuranoside interacts with its targets, leading to significant changes in their function. It has been shown to have a crucial role in the bacteriostatic activity against mycobacterium smegmatis .
Biochemical Pathways
It has been suggested that the compound may influence the immune response, particularly in the context of leishmania donovani infection
Pharmacokinetics
For instance, liposomal formulations of the compound have been shown to enhance its activity .
Result of Action
Octyl D-Galactofuranoside has been shown to have significant bacteriostatic activity against Mycobacterium smegmatis . In the context of Leishmania donovani infection, the compound has been shown to reduce parasite proliferation and enhance the Th1 immune response .
Action Environment
The action, efficacy, and stability of Octyl D-Galactofuranoside can be influenced by various environmental factors. For instance, the compound’s activity can be enhanced when delivered in liposomal formulations
Biochemical Analysis
Biochemical Properties
Octyl D-Galactofuranoside interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have significant in vitro anti-leishmanial activity, leading to important structure damage in promastigotes . It has also been described as a good bacteriostatic agent against Mycobacterium smegmatis, a non-pathogenic model of M. tuberculosis .
Cellular Effects
Octyl D-Galactofuranoside has been found to have immunostimulating and leishmanicidal properties in human monocyte-derived macrophages (HM) and in a murine model, after challenge with Leishmania donovani promastigotes . Both treatments significantly reduced parasite proliferation in HM, as well as liver parasite burden in vivo .
Molecular Mechanism
The molecular mechanism of action of Octyl D-Galactofuranoside involves its crucial role in the alkyl chain and the possibility of modulation on the furanosyl entity . This was outlined by STD NMR on whole M. smegmatis cells .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Octyl D-Galactofuranoside in laboratory settings are limited, it has been shown that treatments with this compound significantly reduced parasite proliferation in human monocyte-derived macrophages, as well as liver parasite burden in vivo .
Dosage Effects in Animal Models
The effects of Octyl D-Galactofuranoside in animal models have been studied, particularly in the context of Leishmania donovani infection
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol typically involves the cyclization of galactose derivatives. One efficient method is the iodine-promoted cyclization of galactose diethyl dithioacetal in the presence of alcohol, which acts both as a solvent and a nucleophile . This reaction is carried out at room temperature, and different alcohols such as methanol, cyclohexanol, and tert-butanol can be used as nucleophiles. The iodine promoter facilitates the selective formation of β-galactofuranoside, allowing for the efficient preparation of various derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions. The scalability of the iodine-promoted method makes it a viable option for industrial production, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar ring.
Reduction: Reduction reactions can alter the functional groups attached to the sugar ring.
Substitution: Common in modifying the alkyl chain or the sugar ring itself.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated reagents or nucleophiles can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes.
Scientific Research Applications
(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol has a wide range of applications in scientific research:
Microbiology: It has been shown to exhibit bacteriostatic activity against Mycobacterium smegmatis, a model organism for Mycobacterium tuberculosis.
Biochemistry: Used in the study of glycosidase enzymes and their role in carbohydrate metabolism.
Medicinal Chemistry: Investigated for its potential as an antileishmanial agent, showing significant activity against Leishmania donovani.
Industrial Applications: Potential use in the synthesis of specific disaccharides and other carbohydrate derivatives.
Comparison with Similar Compounds
(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol can be compared with other alkyl galactofuranosides, such as:
- 6-Amino-β-D-Galactofuranoside
- 6-N-Acetamido-β-D-Galactofuranoside
- 6-Azido-β-D-Galactofuranoside
These compounds share similar structural features but differ in their functional groups, which can influence their biological activities. For example, 6-amino and 6-azido derivatives have been studied for their enhanced antileishmanial activity compared to this compound .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structural properties and biological activities make it a valuable tool for research in microbiology, biochemistry, and medicinal chemistry. The ongoing studies and applications of this compound highlight its importance and potential for future developments.
Properties
IUPAC Name |
(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-12(18)11(17)13(20-14)10(16)9-15/h10-18H,2-9H2,1H3/t10?,11-,12?,13-,14?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLNXIZRQPJOEU-DHUKMVCYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(O1)C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1C([C@@H]([C@@H](O1)C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858243 | |
Record name | (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202403-49-4 | |
Record name | (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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